9-(3-Chloro-4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
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Overview
Description
9-(3-Chloro-4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of acridinediones, which are known for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Chloro-4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione typically involves multi-step organic reactions. One common method involves the condensation of 3-chloro-4-methoxybenzaldehyde with 3,3,6,6-tetramethyl-1,8-dioxo-octahydroacridine in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed for the purification and characterization of the compound.
Chemical Reactions Analysis
Types of Reactions
9-(3-Chloro-4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 9-(3-Chloro-4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. They are evaluated for their efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 9-(3-Chloro-4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 9-Phenyl-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- 9-(4-Methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- 9-(3-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Uniqueness
The uniqueness of 9-(3-Chloro-4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methoxy groups on the phenyl ring influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H28ClNO3 |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
9-(3-chloro-4-methoxyphenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C24H28ClNO3/c1-23(2)9-15-21(17(27)11-23)20(13-6-7-19(29-5)14(25)8-13)22-16(26-15)10-24(3,4)12-18(22)28/h6-8,20,26H,9-12H2,1-5H3 |
InChI Key |
IUDLVJPXIFWOMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OC)Cl)C(=O)C1)C |
Origin of Product |
United States |
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